molecular formula C11H12BrNO2 B129545 4-(3-Bromobenzoyl)morpholine CAS No. 153435-81-5

4-(3-Bromobenzoyl)morpholine

Cat. No. B129545
M. Wt: 270.12 g/mol
InChI Key: ZVHMYYPSUJGLHH-UHFFFAOYSA-N
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Description

The compound "4-(3-Bromobenzoyl)morpholine" is not directly mentioned in the provided papers, but related compounds and reactions involving morpholine and brominated aromatic compounds are discussed. Morpholine is a versatile heterocycle used in various chemical syntheses, and when combined with brominated aromatic compounds, it can lead to a variety of products with potential applications in materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of morpholine derivatives often involves the reaction of morpholine with other compounds. For instance, a novel organic NLO crystal was synthesized by reacting morpholine with 4-aminobenzoic acid . Similarly, the reaction of morpholine with 4-bromo-1,3,4-trichloro-1-(decylsulfanyl)-2-nitro-buta-1,3-diene led to a new compound with a morpholine ring . Another study reported the synthesis of a compound by condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . These studies demonstrate the reactivity of morpholine in forming bonds with various functional groups.

Molecular Structure Analysis

The molecular structures of morpholine derivatives are often characterized by X-ray crystallography. For example, the crystal structure of a morpholine derivative was determined, showing that the morpholine ring adopts a chair conformation . Another study reported the crystal structure of a Mannich base derived from morpholine, which also adopts a chair conformation . These findings are crucial for understanding the three-dimensional arrangement of atoms in these compounds and their potential interactions in biological systems or materials.

Chemical Reactions Analysis

Morpholine derivatives can participate in a range of chemical reactions. The reaction of morpholine with 4-bromobenzaldehyde was studied in the presence and absence of a copper(I) iodide catalyst, showing differences in product conversion and side product formation10. This indicates that morpholine can act as a nucleophile in reactions with brominated compounds. Additionally, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, led to the formation of bromonium ylides , suggesting that morpholine derivatives can be involved in complex reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The thermal stability, optical properties, and second harmonic generation (SHG) capability of a morpholine-based NLO crystal were studied, suggesting its suitability for NLO applications . The spectral analysis of a Mannich base derived from morpholine complements its structural analysis, providing insights into its chemical behavior . These properties are essential for the development of new materials with specific functionalities.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

  • "4-(3-Bromobenzoyl)morpholine" and related compounds are used in organic synthesis, particularly in the preparation of heterocyclic compounds and intermediates for further chemical reactions (Rolfs & Liebscher, 2003).
  • These compounds are involved in annulation, carbonyl-active methylene condensations, cyclization, and rearrangement reactions, showcasing their versatility in organic synthesis (Rolfs & Liebscher, 2003).

2. Pharmaceutical Applications

  • The derivatives of "4-(3-Bromobenzoyl)morpholine" have been studied for their potential in producing anticancer agents. For instance, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, prepared under specific conditions, showed interesting anticancer activities (Nowak et al., 2014).

3. Catalytic Reactions

  • The reaction of morpholine with 4-bromobenzaldehyde, in the presence and absence of copper(I) iodide, was studied to understand the catalytic effects and product conversion in organic reactions (Sivasubramaniam & Tay, 1970).

4. Synthesis of Bioactive Compounds

  • Synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing morpholine rings have been reported. These studies highlight the bioactivity of these compounds in various medical and biological applications (Menteşe et al., 2015).

5. Materials Science

  • In the field of materials science, compounds related to "4-(3-Bromobenzoyl)morpholine" are used as precursors in the synthesis of photovoltaic materials. Their structural and electronic properties make them suitable for applications in solar energy conversion (Gudim et al., 2021).

properties

IUPAC Name

(3-bromophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHMYYPSUJGLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336292
Record name 4-(3-Bromobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromobenzoyl)morpholine

CAS RN

153435-81-5
Record name (3-Bromophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153435-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromobenzoic acid (500 mg, 2.49 mmol) in DCM (12 mL) was added morpholine (260 mg, 2.99 mmol), EDCI (1.43 g, 7.47 mmol) and HOBt (1.0 g, 7.47 mmol). The mixture was stirred at room temperature for 4 h. The reaction solution was diluted with water and extracted with DCM. The organic layer was concentrated to give the desired (3-bromophenyl)(morpholino) methanone as a crude product which was used in next step without further purification. LCMS (m/z): 270.1/271.1 [M+H]+/[M+2H]+
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500 mg
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260 mg
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1.43 g
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1 g
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12 mL
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Synthesis routes and methods II

Procedure details

Following the general method as outlined in Intermediate 174, starting from 3-bromobenzoyl chloride and morpholine, the title compound was obtained as a colorless sticky solid in 71% yield.
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Yield
71%

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